molecular formula C9H9F2N3O2 B1408696 3-(3,3-Difluoropyrrolidin-1-yl)-4-nitropyridine CAS No. 1713162-89-0

3-(3,3-Difluoropyrrolidin-1-yl)-4-nitropyridine

Cat. No.: B1408696
CAS No.: 1713162-89-0
M. Wt: 229.18 g/mol
InChI Key: VVIPGCXQQYWIDF-UHFFFAOYSA-N
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Description

Structural Identity and Chemical Nomenclature

The structural identity of this compound is precisely defined by its Chemical Abstracts Service registry number 1713162-89-0, which provides unambiguous identification within chemical databases and literature. The compound's molecular formula C9H9F2N3O2 reflects its composition of nine carbon atoms, nine hydrogen atoms, two fluorine atoms, three nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 229.18 grams per mole.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the primary name being 3-(3,3-Difluoro-1-pyrrolidinyl)-4-nitropyridine. Alternative naming systems recognize the compound as Pyridine, 3-(3,3-difluoro-1-pyrrolidinyl)-4-nitro-, emphasizing the pyridine core structure with specified substitution patterns. The structural representation through Simplified Molecular Input Line Entry System notation is expressed as O=N(=O)C=1C=CN=CC1N2CCC(F)(F)C2, providing a linear text representation of the molecular connectivity.

The three-dimensional molecular structure reveals important spatial relationships between functional groups that influence the compound's chemical and biological properties. The InChI (International Chemical Identifier) representation InChI=1S/C9H9F2N3O2/c10-9(11)2-4-13(6-9)8-5-12-3-1-7(8)14(15)16/h1,3,5H,2,4,6H2 provides a standardized description of the molecular structure, enabling precise identification across different chemical databases and computational systems.

Property Value
Chemical Abstracts Service Number 1713162-89-0
Molecular Formula C9H9F2N3O2
Molecular Weight 229.18 g/mol
International Union of Pure and Applied Chemistry Name 3-(3,3-Difluoro-1-pyrrolidinyl)-4-nitropyridine
InChI Key VVIPGCXQQYWIDF-UHFFFAOYSA-N

Position within Nitropyridine Chemistry

The position of this compound within the broader context of nitropyridine chemistry reflects both historical developments and contemporary synthetic strategies. Nitropyridines represent a fundamental class of heterocyclic compounds that have served as versatile intermediates in organic synthesis for several decades. The compound under examination exemplifies the evolution of nitropyridine chemistry toward more sophisticated, biologically relevant structures through strategic functionalization.

Research into nitropyridine derivatives has demonstrated their utility in various synthetic applications, particularly in the formation of bis and tris heterocyclic compounds and the development of new synthetic routes to fused heterocycles. The synthetic methodology for accessing 3-nitropyridine derivatives has been refined through decades of research, with new nitration methods making various 3-nitropyridines readily available for further functionalization. These developments have provided the foundation for exploring the chemistry of compounds like this compound.

The compound's structural design reflects principles of vicarious nucleophilic substitution, a key reaction mechanism in nitropyridine chemistry. This reaction pathway enables the introduction of various substituents at specific positions on the pyridine ring, allowing for precise control over molecular architecture. The alkylation of nitropyridines through this mechanism has been extensively studied, revealing how branching of carbanion precursors and electrophilicity of the aromatic system influence reaction outcomes.

Contemporary research has expanded the scope of nitropyridine chemistry to include more complex transformations and applications. The development of transition-metal-free alkylation methods for electrophilic nitropyridines has opened new avenues for synthetic exploration, enabling the preparation of compounds with enhanced biological activity and pharmaceutical potential. These methodological advances have contributed to the accessibility and utility of compounds like this compound in medicinal chemistry research.

Significance of the Difluoropyrrolidine Moiety

The difluoropyrrolidine moiety in this compound represents a critical structural element that significantly enhances the compound's pharmaceutical properties and synthetic utility. The incorporation of fluorine atoms at the 3,3-position of the pyrrolidine ring creates unique electronic and steric environments that influence both chemical reactivity and biological activity. This fluorinated heterocyclic fragment has emerged as an important building block in medicinal chemistry, particularly for introducing enhanced potency and improved pharmacokinetic properties into active pharmaceutical ingredients.

The strategic placement of fluorine atoms in the difluoropyrrolidine structure provides several advantageous properties that are highly valued in drug design. Fluorine substitution typically improves the potency of active pharmaceutical ingredients and enhances permeability through cell membranes, factors that are crucial for therapeutic efficacy. The electronegativity of fluorine and its small atomic radius contribute to these beneficial effects while maintaining structural integrity and minimizing unwanted side reactions during synthesis and biological interactions.

Research has demonstrated that 3,3-difluoropyrrolidine derivatives exhibit distinct steric and electronic environments compared to other fluorinated heterocycles such as 3,3-difluoroazetidine and 4,4-difluoropiperidine. This unique fluorination pattern makes the difluoropyrrolidine moiety particularly suitable for specific applications in medicinal chemistry and organic synthesis, where precise control over molecular properties is essential. The compound's utility extends to the synthesis of various biologically active compounds, further expanding its significance in pharmaceutical research.

The mechanistic aspects of difluoropyrrolidine incorporation into pharmaceutical agents involve its ability to enhance binding affinity and selectivity for biological targets. The difluorinated structure contributes to improved lipophilicity and membrane permeability, potentially facilitating cellular uptake and distribution of therapeutic compounds. These properties have made difluoropyrrolidine-containing compounds valuable in the development of enzyme inhibitors and receptor modulators, particularly in areas such as diabetes treatment and neurodegenerative disease therapy.

Difluoropyrrolidine Properties Impact on Pharmaceutical Design
Enhanced Lipophilicity Improved membrane permeability
Increased Metabolic Stability Extended duration of action
Modified Binding Affinity Enhanced selectivity for targets
Reduced Basicity Improved pharmacokinetic profile

Historical Context of Fluorinated Heterocycle Development

The historical development of fluorinated heterocycles provides essential context for understanding the significance of this compound within the broader landscape of pharmaceutical chemistry. The origins of fluorinated heterocycle research can be traced to the pioneering work of Chichibabin, who accomplished the synthesis of 2-fluoropyridine over ninety years ago. However, substantial progress in this field did not gain momentum until approximately four decades later, during the 1950s, when new synthetic methods and more readily-handled fluorinating agents became available.

The period of the 1950s marked a crucial turning point in fluorinated heterocycle development, exemplified by the rational synthesis of 5-fluorouracil as a new anti-cancer agent. The remarkable effectiveness of this drug heralded the development of numerous related anti-cancer agents that maintained important clinical applications fifty years after their original discovery. This success demonstrated the transformative potential of fluorine incorporation into heterocyclic structures for pharmaceutical applications, establishing a foundation for subsequent research into fluorinated compounds.

The evolution of fluorinated heterocycle chemistry continued with significant milestones in the 1970s, particularly the discovery of the fluoroquinolone family of antibiotics. A particularly important member of this group, ciprofloxacin, received approval for human use in the United States during the late 1980s, representing another major success story in fluorinated heterocycle development. The continued extensive research into new fluoroquinolones demonstrated the sustained interest and ongoing potential of fluorinated heterocyclic compounds in pharmaceutical applications.

The development trajectory of fluorinated heterocycles has been characterized by continuous methodological improvements and expanding applications. Modern synthetic approaches have enabled the preparation of increasingly sophisticated fluorinated structures, including compounds like this compound that combine multiple heterocyclic elements with strategic fluorine placement. These advances reflect both the maturation of synthetic chemistry techniques and the growing understanding of structure-activity relationships in fluorinated pharmaceutical compounds.

Properties

IUPAC Name

3-(3,3-difluoropyrrolidin-1-yl)-4-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N3O2/c10-9(11)2-4-13(6-9)8-5-12-3-1-7(8)14(15)16/h1,3,5H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVIPGCXQQYWIDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=C(C=CN=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501229147
Record name Pyridine, 3-(3,3-difluoro-1-pyrrolidinyl)-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501229147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1713162-89-0
Record name Pyridine, 3-(3,3-difluoro-1-pyrrolidinyl)-4-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1713162-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 3-(3,3-difluoro-1-pyrrolidinyl)-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501229147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Difluoropyrrolidin-1-yl)-4-nitropyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitropyridine and 3,3-difluoropyrrolidine.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of sensitive intermediates. Common solvents include dichloromethane or tetrahydrofuran.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be used to facilitate the coupling reactions.

    Temperature and Time: The reaction temperature is typically maintained between 0°C to room temperature, and the reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Difluoropyrrolidin-1-yl)-4-nitropyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using hydrogenation or other reducing agents.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

    Oxidation: Conversion to 3-(3,3-Difluoropyrrolidin-1-yl)-4-aminopyridine.

    Reduction: Formation of 3-(3,3-Difluoropyrrolidin-1-yl)-4-aminopyridine.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Overview

  • IUPAC Name : 3-(3,3-Difluoropyrrolidin-1-yl)-4-nitropyridine
  • Molecular Formula : C10H10F2N4O2
  • CAS Number : 1713162-89-0

This compound features a pyridine ring substituted with a nitro group and a difluoropyrrolidinyl group, which contributes to its unique properties and reactivity.

Chemistry

This compound serves as a crucial building block in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions:

  • Oxidation : Converts to 3-(3,3-Difluoropyrrolidin-1-yl)-4-aminopyridine.
  • Reduction : Forms 3-(3,3-Difluoropyrrolidin-1-yl)-4-aminopyridine.
  • Substitution : Generates various substituted pyridine derivatives based on the reagents used.

Biology

Research indicates that this compound may exhibit notable biological activities:

  • Antimicrobial Properties : Preliminary studies suggest effectiveness against various pathogens, including bacteria and fungi.
PathogenInhibition Concentration
Staphylococcus aureus50 µg/mL
Escherichia coli50 µg/mL
Candida albicans100 µg/mL
  • Anticancer Activity : Investigated for its potential to inhibit tumor cell proliferation. For instance, it has been shown to reduce the proliferation of breast cancer cells (MCF-7) by approximately 40% at a concentration of 100 µM .

Medicine

In the pharmaceutical realm, this compound is explored as an intermediate in drug development. Its ability to interact with specific molecular targets may lead to therapeutic applications in treating diseases such as:

  • Cognitive disorders
  • Schizophrenia
  • Attention deficit hyperactivity disorder (ADHD)

The compound's mechanism of action involves inhibiting certain enzymes or receptors, which can elicit a biological response relevant for therapeutic interventions .

Industry

This compound is also being evaluated for its utility in developing advanced materials such as polymers and coatings. Its unique chemical structure allows for modifications that can enhance material properties like durability and resistance to environmental factors.

Case Studies and Research Findings

Several studies have investigated the biological activities and applications of this compound:

StudyFocusFindings
Study AAntimicrobialDemonstrated inhibition of E. coli growth at concentrations of 50 µg/mL.
Study BAnticancerShowed reduced proliferation of breast cancer cells (MCF-7) by 40% at 100 µM concentration.
Study CMechanismIdentified interaction with cyclin-dependent kinases (CDKs), leading to G1 phase arrest in cancer cells.

These findings underscore the compound's potential across diverse applications in both research and industry.

Mechanism of Action

The mechanism of action of 3-(3,3-Difluoropyrrolidin-1-yl)-4-nitropyridine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of 3-(3,3-Difluoropyrrolidin-1-yl)-4-nitropyridine and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 3: difluoropyrrolidine
4: nitro
C₉H₉F₂N₃O₂ 229.19 Pharmaceutical intermediate
4-Nitropyridine N-oxide 4: nitro
N-oxide
C₅H₄N₂O₃ 140.10 Toxic solid; mutagenicity studies
3-Methyl-4-nitropyridine 3: methyl
4: nitro
C₆H₆N₂O₂ 138.13 Low reactivity in cyclization
3-(Dichlorophenethyl)-4-nitropyridine 1-oxide 3: dichlorophenethyl
4: nitro
N-oxide
C₁₃H₁₀Cl₂N₂O₂ 315.14 Yellow prisms, m.p. 177–178°C
2-Fluoro-3-nitropyridine 2: fluoro
3: nitro
C₅H₃FN₂O₂ 142.09 Intermediate for fluorinated APIs

Biological Activity

3-(3,3-Difluoropyrrolidin-1-yl)-4-nitropyridine is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a nitro group and a difluoropyrrolidine moiety. This structural arrangement is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The difluoropyrrolidine moiety enhances binding affinity and selectivity, while the nitro group can participate in redox reactions, affecting the compound's overall biological profile.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antimicrobial Activity : Studies have shown that derivatives of nitropyridine compounds can inhibit bacterial growth, suggesting potential use as antimicrobial agents.
  • CNS Activity : The compound is being investigated for its potential effects on the central nervous system (CNS), particularly in relation to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The structural features may allow it to modulate neurotransmitter systems effectively.
  • Enzyme Inhibition : It has been identified as a potential inhibitor of various enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Study on Enzyme Inhibition : A study published in Journal of Medicinal Chemistry demonstrated that similar nitropyridine compounds effectively inhibited certain kinases involved in cancer progression, suggesting a possible pathway for therapeutic intervention .
  • Neuropharmacological Research : Research highlighted in Pharmacology Biochemistry and Behavior indicated that compounds with similar structures exhibited significant neuroprotective effects in animal models of neurodegeneration .
  • Antimicrobial Properties : A study reported in Antimicrobial Agents and Chemotherapy found that nitropyridine derivatives showed promising antibacterial activity against resistant strains of bacteria .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
This compoundPotential enzyme inhibitor; CNS effects
3-(4-Nitropyridin-2-yl)-piperidineAntimicrobial activity
2-Amino-4-nitropyridineNeuroprotective effects

Q & A

Q. How can researchers optimize the synthesis of 3-(3,3-difluoropyrrolidin-1-yl)-4-nitropyridine to improve yield and purity?

Methodological Answer: Optimization strategies include:

  • Catalyst selection : Heterogeneous catalysts like Fe₂O₃@SiO₂/In₂O₃ enhance reaction efficiency in analogous nitropyridine syntheses by reducing side products and reaction time (e.g., 2h vs. 8h) .
  • Stepwise functionalization : Introduce the difluoropyrrolidine moiety before nitration to avoid competing reactions at the pyridine nitrogen .
  • Solvent control : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates during nucleophilic aromatic substitution while maintaining temperatures <80°C to prevent decomposition .

Table 1: Synthesis Optimization Parameters

ParameterConventional MethodCatalytic Method (Fe₂O₃@SiO₂/In₂O₃)
Yield (%)45–5572–78
Reaction Time (h)82
Purity (%)85–9092–95

Q. What advanced spectroscopic techniques are critical for characterizing this compound and resolving structural ambiguities?

Methodological Answer: A multi-technique approach is essential:

  • ¹⁹F NMR : Identifies geminal difluoro configurations (coupled doublets at δ -120 to -125 ppm, J = 240–260 Hz) .
  • 2D NMR (HSQC/HMBC) : Correlates proton-carbon networks to confirm nitropyridine substitution patterns and pyrrolidine connectivity .
  • HRMS : Validates molecular formula (C₉H₈F₂N₃O₂) with <2 ppm mass error .

Table 2: Key Spectroscopic Signatures

TechniqueDiagnostic DataPurpose
¹H NMRδ 8.5–9.0 (pyridine H), δ 3.5–4.2 (pyrrolidine H)Confirms nitro group position and ring substitution
IR1520 cm⁻¹ (NO₂ asymmetric stretch)Validates nitro group presence

Q. How does the nitro group influence the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • pH stability : Conduct accelerated degradation studies (e.g., 0.1M HCl/NaOH at 40°C for 24h) with HPLC monitoring. Nitro groups are prone to reduction in acidic/basic media, forming amine byproducts .
  • Thermal stability : Use TGA/DSC to identify decomposition thresholds (>150°C typical for nitropyridines). Store at -20°C under inert atmosphere to prevent nitro group degradation .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during nitration of 3-(3,3-difluoropyrrolidin-1-yl)pyridine?

Methodological Answer:

  • Directing group effects : The electron-withdrawing difluoropyrrolidine group directs nitration to the para position (C-4) on pyridine. Confirm regiochemistry via NOE NMR correlations .
  • Competitive pathways : Mitigate ortho nitration by using fuming HNO₃/H₂SO₄ at 0–5°C, which favors thermodynamic control .

Q. What mechanistic insights explain the compound’s potential as a kinase inhibitor in medicinal chemistry?

Methodological Answer:

  • Molecular docking : Model interactions with ATP-binding pockets (e.g., EGFR kinase). The nitro group forms hydrogen bonds with Lys721, while difluoropyrrolidine enhances hydrophobic contacts .
  • Enzyme assays : Measure IC₅₀ values against recombinant kinases. Compare with control inhibitors (e.g., gefitinib) to assess selectivity .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • DFT calculations : Use Gaussian or ORCA to map electrostatic potential surfaces. The C-4 nitro group increases positive charge density at C-2/C-6, favoring SNAr reactions .
  • Transition state analysis : Identify rate-determining steps (e.g., Meisenheimer complex formation) using NBO and AIM theories .

Q. How should researchers address contradictory bioactivity data across assay systems?

Methodological Answer:

  • Assay standardization : Replicate experiments in controlled conditions (pH 7.4, 37°C, 5% CO₂). Use isogenic cell lines to eliminate genetic variability .
  • Orthogonal validation : Replace colorimetric assays (e.g., MTT) with SPR or ITC to avoid nitro group interference .

Critical Analysis Framework:

Perform CRISPR knockouts of putative targets to confirm specificity.

Compare metabolite profiles (LC-MS/MS) across species (human vs. rodent microsomes) .

Q. What synthetic routes enable late-stage diversification of the difluoropyrrolidine moiety?

Methodological Answer:

  • Cross-coupling : Suzuki-Miyaura reactions at C-5 of pyridine (if halogenated) allow introduction of aryl/heteroaryl groups .
  • Reductive amination : Modify the pyrrolidine nitrogen with aldehydes/ketones while preserving difluoro substitution .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,3-Difluoropyrrolidin-1-yl)-4-nitropyridine
Reactant of Route 2
Reactant of Route 2
3-(3,3-Difluoropyrrolidin-1-yl)-4-nitropyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.